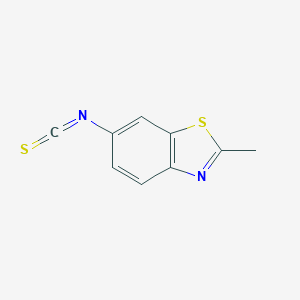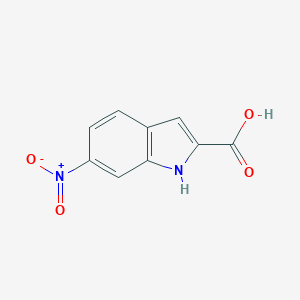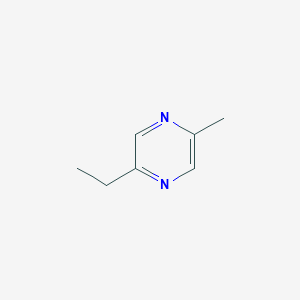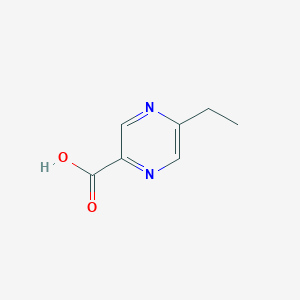
N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide, also known as MDP, is a synthetic compound that has been studied for its potential therapeutic applications in various fields of research. It is a small molecule that has shown promising results in preclinical studies as a potential treatment for various diseases.
Mecanismo De Acción
The mechanism of action of N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in various disease processes. For example, in cancer cells, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurological disorders, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide in lab experiments is its small size and relative ease of synthesis, which makes it a convenient compound to work with. Another advantage is its versatility, as it has shown potential as a therapeutic agent in various fields of research. However, a limitation of using N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide in lab experiments is its limited availability and high cost, which may restrict its use in certain studies.
Direcciones Futuras
There are several future directions for research on N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide. One area of interest is the development of more efficient synthesis methods to increase the availability and reduce the cost of N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide. Another area of interest is the identification of specific disease targets and mechanisms of action for N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide, which could lead to the development of more targeted and effective therapeutic applications. Additionally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide as a potential therapeutic agent.
Métodos De Síntesis
The synthesis of N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide involves a multi-step process that includes the reaction of phthalic anhydride with 2-aminopyridine to form 2-(pyridin-2-yl)isoindole-1,3-dione. This intermediate is then reacted with morpholine and formaldehyde to yield N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide.
Aplicaciones Científicas De Investigación
N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, N-(1-(Morpholinomethyl)-2,6-dioxo-3-piperidyl)phthalimide has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation.
Propiedades
Número CAS |
10329-95-0 |
|---|---|
Fórmula molecular |
C18H19N3O5 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-[1-(morpholin-4-ylmethyl)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H19N3O5/c22-15-6-5-14(18(25)20(15)11-19-7-9-26-10-8-19)21-16(23)12-3-1-2-4-13(12)17(21)24/h1-4,14H,5-11H2 |
Clave InChI |
IMFASZSXAQHCHV-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CN4CCOCC4 |
SMILES canónico |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



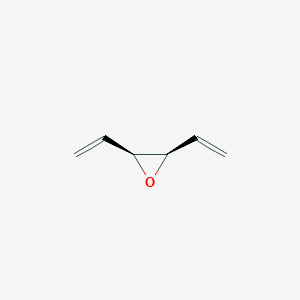
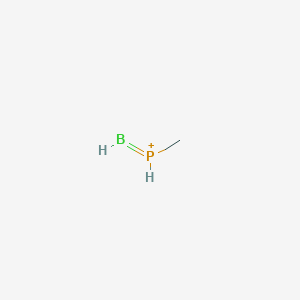

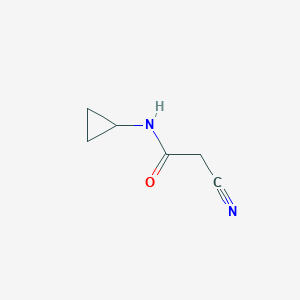

![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)


